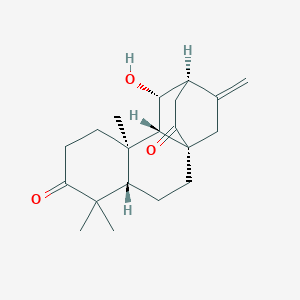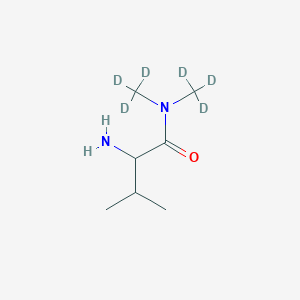
ent-11beta-Hydroxyatis-16-ene-3,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-11beta-Hydroxyatis-16-ene-3,14-dione is a diterpenoid compound derived from the fresh roots of the plant Euphorbia jolkinii. This compound has garnered attention due to its notable biological activities, particularly its antiviral properties against respiratory syncytial virus (RSV) .
Mecanismo De Acción
Target of Action
The primary target of ent-11beta-Hydroxyatis-16-ene-3,14-dione, also known as compound 11, is the Respiratory Syncytial Virus (RSV) . RSV is a common respiratory virus that causes mild, cold-like symptoms but can be severe for infants and older adults .
Result of Action
The result of this compound’s action is the inhibition of RSV, potentially preventing the virus from infecting host cells and spreading . This could lead to a reduction in the severity of symptoms in individuals infected with RSV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ent-11beta-Hydroxyatis-16-ene-3,14-dione typically involves the extraction of the compound from the fresh roots of Euphorbia jolkinii. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through natural extraction methods from Euphorbia jolkinii .
Análisis De Reacciones Químicas
Types of Reactions: ent-11beta-Hydroxyatis-16-ene-3,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
ent-11beta-Hydroxyatis-16-ene-3,14-dione has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: It is used in biological studies to understand its effects on various biological pathways and its potential as a bioactive compound.
Medicine: The antiviral activity of this compound against respiratory syncytial virus makes it a candidate for developing antiviral therapies.
Comparación Con Compuestos Similares
ent-Atisane diterpenoids: These compounds share a similar diterpenoid structure and are also derived from plants in the Euphorbiaceae family.
ent-11beta-Hydroxyatis-16-ene-3,14-dione derivatives: Various derivatives of the compound have been synthesized and studied for their biological activities.
Uniqueness: this compound is unique due to its specific antiviral activity against respiratory syncytial virus, which is not commonly observed in other similar diterpenoid compounds. This makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
IUPAC Name |
(1S,4S,9R,10S,11R,12R)-11-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)14(21)6-7-19(13,4)17(20)16(23)12(11)9-15(20)22/h12-13,16-17,23H,1,5-10H2,2-4H3/t12-,13-,16-,17+,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJRISGOJDDBNB-GURBOLKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2[C@@H]([C@H](CC3=O)C(=C)C4)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


